molecular formula C17H17NaO7S B590511 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt CAS No. 1797006-03-1

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt

Cat. No.: B590511
CAS No.: 1797006-03-1
M. Wt: 388.366
InChI Key: OICGBDNEHFOKDW-UHFFFAOYSA-M
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Description

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, an acetate group, and a sulfate group, all attached to a tyrosol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Protection of Hydroxy Groups: The hydroxy groups on the tyrosol backbone are protected using benzyl groups to prevent unwanted reactions.

    Acetylation: The protected tyrosol is then acetylated to introduce the acetate group.

    Sulfation: The acetylated intermediate undergoes sulfation to introduce the sulfate group.

    Deprotection: Finally, the benzyl protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfate group, yielding a simpler tyrosol derivative.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce simpler tyrosol derivatives.

Scientific Research Applications

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways. The compound’s hydroxy and sulfate groups play a crucial role in its biological activity, influencing cellular processes such as signal transduction and enzyme activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Tyrosol: A simpler phenolic compound with antioxidant properties.

    Hydroxytyrosol: Known for its potent antioxidant activity and presence in olive oil.

    Benzyl Alcohol: A related compound with antimicrobial properties.

Uniqueness

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetate and sulfate groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

1797006-03-1

Molecular Formula

C17H17NaO7S

Molecular Weight

388.366

IUPAC Name

sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate

InChI

InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

OICGBDNEHFOKDW-UHFFFAOYSA-M

SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+]

Synonyms

2-(3-Sulfooxy-4-benzyloxyphenyl)ethyl Acetate

Origin of Product

United States

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